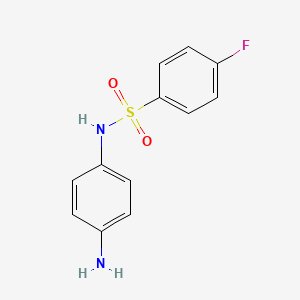

N-(4-aminophenyl)-4-fluorobenzenesulfonamide

Description

N-(4-Aminophenyl)-4-fluorobenzenesulfonamide (CAS: 793727-98-7) is a sulfonamide derivative with the molecular formula C₁₂H₁₁FN₂O₂S and a molecular weight of 266.30 g/mol. Structurally, it consists of a 4-fluorobenzenesulfonamide group linked to a 4-aminophenyl moiety.

This compound is part of a broader class of sulfonamides, which are widely studied for their antimicrobial, anti-inflammatory, and enzyme-inhibitory properties.

Properties

IUPAC Name |

N-(4-aminophenyl)-4-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O2S/c13-9-1-7-12(8-2-9)18(16,17)15-11-5-3-10(14)4-6-11/h1-8,15H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPMPABCBSLHARG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)NS(=O)(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-aminophenyl)-4-fluorobenzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-aminophenylamine. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-Fluorobenzenesulfonyl chloride+4-Aminophenylamine→N-(4-aminophenyl)-4-fluorobenzenesulfonamide+HCl

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The amino group in N-(4-aminophenyl)-4-fluorobenzenesulfonamide can undergo electrophilic substitution reactions, such as acylation or alkylation, to form various derivatives.

Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.

Common Reagents and Conditions:

Substitution: Acyl chlorides or alkyl halides in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products:

Substitution: N-(4-acylaminophenyl)-4-fluorobenzenesulfonamide

Oxidation: 4-fluorobenzenesulfonic acid derivatives

Reduction: N-(4-aminophenyl)-4-fluorobenzenesulfonamide derivatives with reduced functional groups

Scientific Research Applications

Medicinal Chemistry

N-(4-aminophenyl)-4-fluorobenzenesulfonamide has garnered attention for its potential as an antimicrobial agent . The sulfonamide group is known for inhibiting bacterial growth by interfering with folic acid synthesis, essential for bacterial survival. The compound acts primarily by inhibiting the enzyme dihydropteroate synthase , crucial in the folate biosynthetic pathway.

Case Study: Antibacterial Activity

Research has demonstrated that compounds similar to N-(4-aminophenyl)-4-fluorobenzenesulfonamide exhibit significant antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus. In vitro studies showed clear zones of inhibition when these compounds were tested against bacterial cultures, confirming their potential as effective antibacterial agents .

Biological Research

In biological studies, N-(4-aminophenyl)-4-fluorobenzenesulfonamide is utilized to explore its interactions with various biological molecules. It serves as a valuable tool in understanding enzyme inhibition mechanisms and the modulation of biochemical pathways.

Industrial Applications

In the industrial sector, N-(4-aminophenyl)-4-fluorobenzenesulfonamide is used in the production of dyes, pigments, and specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(4-aminophenyl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the enzyme’s activity, leading to the disruption of folic acid synthesis in bacteria. This inhibition ultimately results in the bacteriostatic effect of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Structural Conformation

A. N-(4-Aminophenyl)-4-methylbenzenesulfonamide (CAS: Not explicitly listed; see )

- Molecular Formula : C₁₃H₁₄N₂O₂S.

- Key Differences : Methyl (-CH₃) substituent replaces fluorine.

- Crystallography :

- Crystallizes in an orthorhombic system (space group P2₁2₁2₁) with cell parameters:

- a = 5.0598 Å, b = 14.7702 Å, c = 35.026 Å, V = 2617.7 ų .

- Impact of Methyl Group :

B. 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide (CAS: Not listed; see )

- Molecular Formula : C₁₃H₁₄N₂O₃S.

- Key Differences : Methoxy (-OCH₃) substituent replaces fluorine.

- Crystallography :

- Impact of Methoxy Group: Enhanced solubility in polar solvents due to oxygen’s lone pairs. Potential for stronger hydrogen bonding compared to methyl or fluorine analogs.

C. 4-Amino-N-(4-fluorophenyl)benzenesulfonamide (CAS: 1494-85-5; )

- Molecular Formula : C₁₂H₁₁FN₂O₂S.

- Key Differences : Fluorine is on the phenyl ring attached to the sulfonamide nitrogen, whereas the target compound has fluorine on the benzenesulfonamide ring.

- Structural Implications :

Hydrogen Bonding and Crystallinity

*Inferred from structural analogs due to lack of direct crystallographic data for the target compound.

- Fluorine’s Role : Fluorine’s high electronegativity may lead to weaker hydrogen bonds compared to oxygen-containing groups (e.g., methoxy) but stronger than methyl .

Biological Activity

N-(4-aminophenyl)-4-fluorobenzenesulfonamide, often referred to as a sulfonamide compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula of N-(4-aminophenyl)-4-fluorobenzenesulfonamide is with a molecular weight of approximately 266.29 g/mol. The compound features a sulfonamide group that is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis, a crucial pathway for bacterial survival.

Target Enzymes and Pathways

N-(4-aminophenyl)-4-fluorobenzenesulfonamide primarily acts as an enzyme inhibitor. The sulfonamide group can interact with dihydropteroate synthase (DHPS), an enzyme critical in the folate biosynthetic pathway in bacteria. By inhibiting this enzyme, the compound effectively disrupts the synthesis of folate, leading to bacterial cell death.

Biochemical Interactions

The compound's action mechanism involves:

- Electrophilic Substitution Reactions : The amino group can undergo electrophilic substitutions, enhancing its reactivity with various biological targets.

- Inhibition of Enzyme Activity : It has shown potential in modulating the activity of specific enzymes involved in inflammatory and immune responses, particularly in autoimmune conditions .

Biological Activity and Therapeutic Applications

N-(4-aminophenyl)-4-fluorobenzenesulfonamide has been investigated for several biological activities:

- Antimicrobial Activity :

- Anti-inflammatory Effects :

- Antiviral Properties :

Research Findings and Case Studies

Several studies have highlighted the biological activity of N-(4-aminophenyl)-4-fluorobenzenesulfonamide:

- Inhibition Studies : A study demonstrated that this compound effectively inhibited the activity of DHPS, showcasing its potential as a lead compound for developing new antibiotics.

- Cell Culture Experiments : In vitro studies using A549 cells (lung epithelial cells) showed that the compound reduced viral mRNA levels significantly when tested against influenza viruses, indicating its potential as an antiviral agent .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(4-aminophenyl)-4-fluorobenzenesulfonamide | Contains a fluorine atom; sulfonamide group | Antimicrobial and anti-inflammatory |

| Sulfanilamide | Classic sulfonamide structure | Antibacterial |

| Trimethoprim | Pyrimidine derivative | Antibacterial; inhibits DHFR |

This table illustrates how N-(4-aminophenyl)-4-fluorobenzenesulfonamide compares with other related compounds regarding structure and biological activity.

Q & A

Q. What is the optimal synthetic route for N-(4-aminophenyl)-4-fluorobenzenesulfonamide, and how are reaction conditions optimized?

N-(4-aminophenyl)-4-fluorobenzenesulfonamide is synthesized via nucleophilic substitution between 4-fluorobenzenesulfonyl chloride and 4-aminophenylamine in aqueous media. Key steps include:

Q. Critical parameters :

- pH control : NaHCO₃ is often used to neutralize HCl byproduct.

- Temperature : Room temperature minimizes side reactions (e.g., hydrolysis of sulfonyl chloride).

Q. Which spectroscopic and crystallographic methods confirm the compound’s structure?

Spectroscopic validation :

Q. Crystallographic analysis :

- Single-crystal X-ray diffraction : Reveals dihedral angles between aromatic rings (e.g., 45.86° in related sulfonamides) and hydrogen-bonding networks (N–H···O/N distances: 2.8–3.1 Å) .

Advanced Research Questions

Q. How does the fluorine substituent influence reactivity and biological activity?

The para-fluorine group:

- Electron-withdrawing effect : Enhances sulfonamide’s electrophilicity, facilitating nucleophilic substitutions (e.g., with aldehydes to form Schiff bases for antimicrobial agents) .

- Bioactivity modulation : Fluorine improves metabolic stability and membrane permeability, critical in antitumor drug design (e.g., platinum(II) complexes derived from fluorobenzenesulfonamides) .

Example reaction :

4-Fluorobenzenesulfonamide + benzaldehyde → (E)-N-(4-fluorobenzylidene)-4-fluorobenzenesulfonamide (MIC: 8–16 µg/mL against S. aureus) .

Q. What hydrogen-bonding patterns stabilize the crystal lattice, and how do they affect material properties?

In related sulfonamides (e.g., N-(4-aminophenyl)-4-methylbenzenesulfonamide):

- N–H···O bonds : Form [100] chains between sulfonamide groups.

- N–H···N bonds : Link amine groups into 3D networks, enhancing thermal stability (melting points >200°C) .

| Interaction Type | Distance (Å) | Angle (°) |

|---|---|---|

| N–H···O | 2.89–3.12 | 162–168 |

| N–H···N | 3.01–3.15 | 155–160 |

Q. How can QSAR models predict the compound’s bioactivity?

Key descriptors for QSAR :

Q. Methodology :

Q. What in vitro assays are used to evaluate antitumor potential?

- MTT assay : Measures cytotoxicity against cancer cell lines (e.g., IC₅₀ values for HeLa or MCF-7 cells).

- Apoptosis markers : Flow cytometry detects caspase-3 activation and Annexin V staining .

Example results :

Bis(dithiocarbamato)-platinum(II) complexes derived from fluorobenzenesulfonamides show IC₅₀ = 12–25 µM .

Q. How does solvent polarity affect the compound’s stability during storage?

- Degradation pathways : Hydrolysis of sulfonamide group in polar protic solvents (e.g., water, ethanol).

- Optimal storage : Anhydrous DMSO or acetonitrile at –20°C, protected from light and moisture .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for N-(4-aminophenyl)-4-fluorobenzenesulfonamide Analogs

| Parameter | Value | Reference |

|---|---|---|

| Space group | P2₁2₁2₁ (orthorhombic) | |

| Dihedral angle (Ar–Ar) | 45.86° | |

| C–S–N–C torsion angle | 67.9° (molecule A), 70.2° (B) |

Q. Table 2. Optimized HPLC Conditions for Purity Analysis

| Column | Mobile Phase | Flow Rate | Detection |

|---|---|---|---|

| C18 (250 mm) | 60:40 MeCN/H₂O (+0.1% TFA) | 1.0 mL/min | UV 254 nm |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.